molecular formula C12H8Cl2F3N3O3 B2750775 (4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 650592-39-5

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No.: B2750775
CAS No.: 650592-39-5
M. Wt: 370.11
InChI Key: QLURORHHEYVXSA-UHFFFAOYSA-N
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Description

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichloro-substituted imidazole ring linked to a carbamate group, which is further connected to a trifluoromethoxy-substituted phenyl ring. Its molecular formula is C12H8Cl2F3N3O3, and it has a molecular weight of 370.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dichloro substituents on the imidazole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its imidazole ring is known to interact with various biological targets, making it a candidate for developing new therapeutic agents, particularly in the treatment of diseases involving enzyme inhibition or receptor modulation .

Industry

Industrially, the compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity. Additionally, its structural features make it suitable for use in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of (4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The carbamate group may also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

    (4,5-Dichloro-1H-imidazol-1-yl)methyl N-phenylcarbamate: Lacks the trifluoromethoxy group, which may affect its bioactivity and chemical properties.

    (4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(methoxy)phenyl]carbamate: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its reactivity and interactions with biological targets.

Uniqueness

The presence of the trifluoromethoxy group in (4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development and other applications. This group also influences the compound’s electronic properties, potentially leading to different reactivity patterns compared to its analogs .

Properties

IUPAC Name

(4,5-dichloroimidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2F3N3O3/c13-9-10(14)20(5-18-9)6-22-11(21)19-7-1-3-8(4-2-7)23-12(15,16)17/h1-5H,6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLURORHHEYVXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCN2C=NC(=C2Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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